tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate
CAS No.: 1000053-44-0
Cat. No.: VC2928511
Molecular Formula: C17H25FN2O3
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000053-44-0 |
|---|---|
| Molecular Formula | C17H25FN2O3 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | tert-butyl 4-[(4-amino-2-fluorophenoxy)methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-5-4-13(19)10-14(15)18/h4-5,10,12H,6-9,11,19H2,1-3H3 |
| Standard InChI Key | KLQVHGZWTWPUEG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)N)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)N)F |
Introduction
tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate is a complex organic compound with a specific chemical structure and properties. It is used in various chemical syntheses and has potential applications in pharmaceutical research due to its unique molecular features.
Molecular Weight and Composition
-
Molecular Weight: Not explicitly listed in the provided sources for this exact compound, but similar compounds typically have a molecular weight around 300-350 g/mol.
-
Composition: The compound consists of a piperidine ring linked to a fluorophenoxy group via a methylene bridge, with a tert-butyl ester protecting group on the piperidine nitrogen .
Potential Applications
-
Pharmaceutical Research: Compounds with similar structures are often explored for their biological activity, including potential applications in drug development.
-
Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex molecules.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate | C17H25FN2O3 | Not specified | 191034-03-4 |
| tert-Butyl 4-(4-amino-2-fluorophenoxy)piperidine-1-carboxylate | C16H23FN2O3 | 310.36 | 250372-00-0 |
| tert-Butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate | C16H23FN2O2 | 294.36 | 188975-15-7 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume